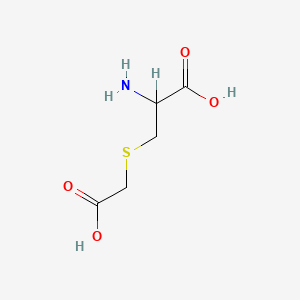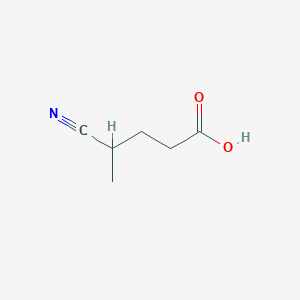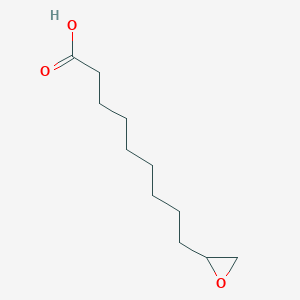
(-)-alpha-Pinene
Vue d'ensemble
Description
(-)-α-Pinene is an organic compound found in the essential oils of many plants. It is a monoterpene, which is a type of hydrocarbon composed of two isoprene units. It is an important compound for the production of many synthetic products, such as fragrances, solvents, and pharmaceuticals. (-)-α-Pinene is also used in the production of food additives, such as vanillin, and as a source of fuel. The most common sources of (-)-α-Pinene are the essential oils of conifers, such as pine, spruce, and fir, and citrus fruits, such as oranges, lemons, and limes.
Applications De Recherche Scientifique
Furthermore, the efficient extraction and purification of α-pinene from natural sources have been a subject of extensive research, indicating its importance in various industries including cosmetics and medicine. Advances in extraction techniques, including supercritical fluid extraction and microwave-assisted extraction, have enhanced the efficiency and sustainability of α-pinene production (Karimkhani et al., 2022).
The inhalation of forest volatile organic compounds (VOCs), including α-pinene, has been linked to potential health benefits. These compounds may offer antioxidant and anti-inflammatory effects on the airways, as well as improvements in mental fatigue, cognitive performance, and mood. This suggests a therapeutic potential for α-pinene in enhancing individual well-being and public health, as well as applications in landscape design (Antonelli et al., 2020).
Additionally, the review of monoterpene speciation in U.S. forests highlighted the significant presence and variability of α-pinene among major forest tree species. This variability has implications for regional atmospheric chemistry and potential for natural product utilization (Geron et al., 2000).
Mécanisme D'action
Target of Action
It is known that many natural compounds interact with a variety of molecular targets, such as enzymes or receptors
Mode of Action
The mode of action of (-)-alpha-Pinene involves its interaction with its targets, leading to changes in cellular processes . The compound may bind to specific enzymes or receptors, altering their function and triggering a cascade of biochemical reactions . The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
This compound may affect various biochemical pathways. It is known that metabolites, the products and intermediate molecules of metabolic pathways, can be affected by various factors, including the presence of natural compounds like this compound .
Pharmacokinetics
It is known that these properties significantly impact a compound’s bioavailability and therapeutic potential
Result of Action
It is known that the interaction of natural compounds with their targets can lead to a variety of effects at the molecular and cellular levels . These effects can include changes in cell signaling, gene expression, and metabolic activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . Understanding these influences is crucial for optimizing the use of this compound and enhancing its therapeutic potential.
Propriétés
IUPAC Name |
(1S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWFGVWFFZKLTI-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]2C[C@@H]1C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029290 | |
| Record name | (-)-alpha-Pinene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an odor of turpentine; [Merck Index] Colorless liquid; [Acros Organics MSDS], Liquid | |
| Record name | dl-alpha-Pinene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20668 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | (-)-alpha-Pinene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035658 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
155.00 to 157.00 °C. @ 760.00 mm Hg | |
| Record name | (-)-alpha-Pinene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035658 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7785-26-4, 80-56-8, 2437-95-8 | |
| Record name | (-)-α-Pinene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7785-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Pinene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-alpha-Pinene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1S,5S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (-)-alpha-Pinene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-pin-2(3)-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-Pinene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPF3YI7O34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | α-Pinene, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZR3GM95PR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (-)-alpha-Pinene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035658 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-62 °C | |
| Record name | (-)-alpha-Pinene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035658 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (-)-alpha-Pinene?
A1: this compound has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.
Q2: Are there any spectroscopic data available for characterizing this compound?
A2: Yes, Raman Optical Activity (ROA) and Vibrational Circular Dichroism (VCD) spectroscopy have been used to study the chiral properties of this compound and its derivatives. [, ] These techniques provide insights into the molecule's three-dimensional structure and how its chirality influences its interactions.
Q3: How does this compound interact with biological systems?
A3: this compound exhibits various biological activities, including insecticidal and antimicrobial effects. For instance, it acts as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [] The presence of an allylic methyl group in its bicyclic structure contributes to this inhibitory activity. []
Q4: What are the downstream effects of this compound's interaction with its targets?
A4: The inhibition of AChE by this compound can disrupt nerve function in insects, leading to paralysis and death. [] This mechanism underlies its potential as a natural insecticide.
Q5: Does the enantiomeric purity of alpha-Pinene influence its biological activity?
A5: Yes, studies have shown that the enantiomers of alpha-Pinene can exhibit different biological activities. For example, in Dendroctonus ponderosae (mountain pine beetle), this compound demonstrated a significant anti-aggregation effect, while (+)-alpha-Pinene showed limited impact. [] This difference highlights the importance of chirality in biological interactions.
Q6: What is the environmental fate of this compound?
A6: this compound is a volatile compound that can undergo atmospheric degradation through reactions with ozone and hydroxyl radicals. [] These reactions can lead to the formation of secondary organic aerosols (SOA), which impact air quality and climate. []
Q7: Are there any ecotoxicological concerns associated with this compound?
A7: While generally considered safe, high concentrations of this compound can have adverse effects on aquatic organisms. [] It's crucial to consider its potential ecological impact and implement responsible waste management practices to minimize any negative effects.
Q8: What are the main applications of this compound?
A8: this compound is primarily used in the fragrance and flavor industries due to its pleasant pine aroma. [] It's also being investigated for its potential use as a bio-based solvent, insecticide, and antimicrobial agent. []
Q9: Are there any challenges in formulating this compound for specific applications?
A9: this compound's volatility and low water solubility can pose challenges for its formulation and delivery in certain applications. [] Encapsulation techniques and the use of suitable carriers can help overcome these limitations and improve its stability and bioavailability. []
Q10: What analytical techniques are used to characterize and quantify this compound?
A10: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely employed for the identification and quantification of this compound in various matrices. [, ] Chiral GC-MS enables the separation and analysis of its enantiomers. []
Q11: Are there any specific considerations for the validation of analytical methods for this compound?
A11: Validation of analytical methods for this compound should consider its volatility. Proper sample preparation and storage techniques are crucial to minimize losses during analysis. []
Q12: What are potential future directions for this compound research?
A12: Future research can explore:* Developing sustainable and efficient methods for this compound production from renewable sources. []* Investigating its potential in drug discovery, particularly focusing on its anti-inflammatory and anti-cancer properties. []* Understanding the molecular mechanisms underlying its diverse biological activities. []* Assessing its long-term environmental fate and impact. []
Q13: What are the opportunities for cross-disciplinary collaboration in this compound research?
A13: Collaboration between chemists, biologists, environmental scientists, and engineers can foster a comprehensive understanding of this compound. Interdisciplinary efforts can lead to the development of innovative applications and sustainable practices related to this versatile monoterpene. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzo[b]naphtho[2,1-d]furan](/img/structure/B3422070.png)


![methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/no-structure.png)




![Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B3422123.png)
![2-methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3422126.png)

